molecular formula C24H26N6O3 B2861991 (E)-8-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 682776-47-2

(E)-8-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2861991
CAS No.: 682776-47-2
M. Wt: 446.511
InChI Key: IWCBAGNUOAXUOZ-DHRITJCHSA-N
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Description

The compound (E)-8-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine dione derivative featuring:

  • 7-position substitution: An isobutyl group, contributing steric bulk and lipophilicity.
  • E-configuration: The double bond in the hydrazone group adopts an E-geometry, influencing molecular rigidity and binding specificity .

The benzyloxy substituent in this compound may enhance membrane permeability compared to polar analogs .

Properties

CAS No.

682776-47-2

Molecular Formula

C24H26N6O3

Molecular Weight

446.511

IUPAC Name

3-methyl-7-(2-methylpropyl)-8-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]purine-2,6-dione

InChI

InChI=1S/C24H26N6O3/c1-16(2)14-30-20-21(29(3)24(32)27-22(20)31)26-23(30)28-25-13-17-9-11-19(12-10-17)33-15-18-7-5-4-6-8-18/h4-13,16H,14-15H2,1-3H3,(H,26,28)(H,27,31,32)/b25-13+

InChI Key

IWCBAGNUOAXUOZ-DHRITJCHSA-N

SMILES

CC(C)CN1C2=C(N=C1NN=CC3=CC=C(C=C3)OCC4=CC=CC=C4)N(C(=O)NC2=O)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound (E)-8-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione belongs to the purine family, which is significant in biochemistry due to its role as a building block of nucleotides. This article delves into the biological activities exhibited by this compound, focusing on its potential therapeutic applications against various diseases, particularly cancer and viral infections.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a purine base with specific substitutions that enhance its biological activity. The presence of the hydrazine moiety and the benzyloxy group are crucial for its interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Viral Replication : Similar to other purine derivatives, it may inhibit viral replication by interfering with nucleic acid synthesis.
  • Induction of Apoptosis : The compound has shown potential in inducing programmed cell death in cancer cells by forming covalent bonds with nucleophilic sites on proteins and nucleic acids, disrupting their functions.
  • Receptor Affinity : It may interact with various receptors involved in neurotransmission and cellular signaling, suggesting potential neuropharmacological applications.

Biological Activity

The biological activities of this compound can be summarized as follows:

Activity Description References
AnticancerInduces apoptosis in various cancer cell lines; inhibits proliferation.
AntiviralExhibits activity against certain viruses by inhibiting their replication.
Neuropharmacological EffectsPotential interactions with serotonin receptors; may influence mood and behavior.

Case Studies

  • Anticancer Efficacy : In a study involving B16F10 melanoma cells, the compound demonstrated significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as a chemotherapeutic agent.
  • Antiviral Properties : Research on viral infections indicated that the compound could reduce viral load in infected cell cultures, supporting its development as an antiviral therapeutic.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including hydrazone formation and alkylation processes. Variations in synthesis can lead to derivatives with enhanced or modified biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

Key analogs differ in substituents at the 7- and 8-positions (Table 1):

Compound Name 7-Substituent 8-Substituent Molecular Formula Molecular Weight Melting Point (°C)
Target Compound Isobutyl 4-(Benzyloxy)benzylidene hydrazine C₂₃H₂₄N₆O₄* ~472.5† Not reported
7-Benzyl-8-chloro-1,3-dimethylpurine-2,6-dione Benzyl Chlorine C₁₅H₁₃ClN₄O₂ 340.7 152
7-Ethyl-8-(4-ethoxybenzylidene)hydrazinyl-1,3-dimethylpurine-2,6-dione Ethyl 4-Ethoxybenzylidene hydrazine C₁₈H₂₂N₆O₃ 370.4 Not reported
7-(4-Methylbenzyl)-8-(4-bromobenzylidene)hydrazinyl-3-methylpurine-2,6-dione 4-Methylbenzyl 4-Bromobenzylidene hydrazine C₂₂H₂₀BrN₆O₂ 497.3 Not reported
7-Ethyl-8-(4-chlorobenzylidene)hydrazinyl-1,3-dimethylpurine-2,6-dione Ethyl 4-Chlorobenzylidene hydrazine C₁₆H₁₇ClN₆O₂ 360.8 Not reported

*Inferred from structural similarity to ; †Calculated based on isotopic mass.

Key Observations:

4-Methylbenzyl : Introduces additional aromaticity, which may stabilize π-π interactions in binding pockets.

Chloro/Bromo : Electron-withdrawing groups may improve hydrolytic stability of the hydrazone moiety. Ethoxy : Balances polarity and steric effects but may reduce metabolic stability compared to benzyloxy.

‡Estimated using fragment-based methods.

Computational and Crystallographic Insights

  • Similarity Metrics :

    • The Tanimoto coefficient for the target vs. ethyl analog is estimated at ~0.65–0.75 (moderate similarity) based on fingerprint comparisons .
    • Graph-based methods reveal conserved purine cores but divergent substitution patterns.
  • Mercury software could visualize packing similarities between the target and ethyl analog .

Q & A

Basic Research Questions

Q. What are the critical steps for optimizing the synthesis of this purine derivative, and how can reaction yields be improved?

  • Answer: The synthesis involves a multi-step process: (i) condensation of hydrazine derivatives with substituted benzaldehydes to form hydrazone intermediates, and (ii) coupling with a purine backbone. Key optimization parameters include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) improve hydrazone formation .
  • Catalysts: Acidic conditions (e.g., acetic acid) accelerate Schiff base formation .
  • Temperature control: Maintaining 60–80°C during coupling steps minimizes side reactions.
  • Yield improvements (typically 50–70%) require HPLC monitoring of intermediate purity (C18 column, acetonitrile/water gradient) .

Q. How is the molecular structure validated, and what analytical techniques are essential?

  • Answer: Structural confirmation relies on:

  • Single-crystal XRD: Resolves stereochemistry (e.g., E/Z isomerism in the hydrazone group) using software like Mercury .
  • NMR: 1^1H and 13^13C NMR identify substituent positions (e.g., isobutyl group at N7, methyl at N3) .
  • FT-IR: Confirms carbonyl (1700–1650 cm1^{-1}) and hydrazine (3200–3100 cm1^{-1}) functional groups .

Q. What preliminary assays are used to assess biological activity?

  • Answer: Initial screening includes:

  • Enzyme inhibition: Dose-dependent assays against xanthine oxidase or adenosine deaminase (IC50_{50} values via UV-Vis) .
  • Antimicrobial activity: Broth microdilution (MIC determination against Gram+/Gram– bacteria) .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, HepG2) to evaluate selectivity indices .

Advanced Research Questions

Q. How can computational modeling predict interaction mechanisms with biological targets?

  • Answer:

  • Molecular docking (AutoDock/Vina): Models binding to enzyme active sites (e.g., xanthine oxidase’s molybdopterin center) using PDB structures .
  • MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD <2 Å indicates strong binding .
  • QSAR studies: Correlate substituent effects (e.g., benzyloxy group’s electron-withdrawing nature) with bioactivity .

Q. How are contradictory data resolved in crystallographic and spectroscopic analyses?

  • Answer: Discrepancies (e.g., unexpected NOESY correlations or XRD packing patterns) require:

  • Multi-method validation: Cross-check XRD data with DFT-optimized structures (B3LYP/6-31G*) .
  • Dynamic NMR: Resolves conformational flexibility (e.g., hydrazone tautomerism) at variable temperatures .
  • Hirshfeld surface analysis: Quantifies intermolecular interactions (e.g., π-π stacking vs. H-bonding) to explain packing anomalies .

Q. What strategies enhance metabolic stability while retaining activity?

  • Answer: Structural modifications guided by:

  • Pro-drug design: Introduce hydrolyzable groups (e.g., ester at the benzyloxy moiety) to improve bioavailability .
  • Isotopic labeling (13^{13}C/15^{15}N): Tracks metabolic pathways via LC-MS/MS .
  • Enzymatic stability assays: Incubation with liver microsomes identifies vulnerable sites (e.g., hydrazine cleavage) .

Methodological Notes

  • Synthesis Reproducibility: Always report solvent purity (HPLC-grade) and moisture control (Schlenk line for air-sensitive steps) .
  • Data Interpretation: Use SHELX for crystallographic refinement; validate H-atom positions with difference Fourier maps .
  • Ethical Compliance: Adhere to institutional guidelines for biological testing; avoid commercial vendor data (e.g., BenchChem) due to unreliability .

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